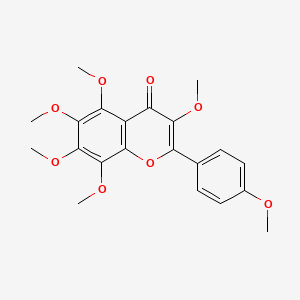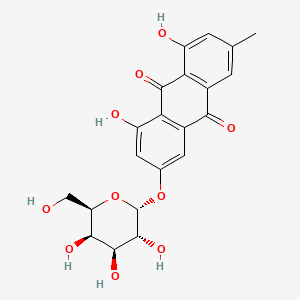![molecular formula C21H25NO5 B1649408 (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propansäure CAS No. 809231-57-0](/img/structure/B1649408.png)
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propansäure
Übersicht
Beschreibung
(S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid is a useful research compound. Its molecular formula is C21H25NO5 and its molecular weight is 371.4. The purity is usually 95%.
BenchChem offers high-quality (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about (S)-2-((tert-Butoxycarbonyl)amino)-3-(4'-methoxy-[1,1'-biphenyl]-4-yl)propanoic acid including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Pharmazeutische Forschung
Diese Verbindung kann als Baustein bei der Synthese verschiedener pharmazeutischer Wirkstoffe verwendet werden. Ihre Struktur, die einen Biphenyl-Rest mit einer Methoxygruppe aufweist, findet sich häufig in Molekülen mit signifikanter biologischer Aktivität wieder. Die tert-Butoxycarbonyl-(Boc)-Gruppe wird üblicherweise zum Schutz von Aminen während der Peptidsynthese verwendet .
Chemische Synthese
Die Verbindung kann als Zwischenprodukt in der organischen Synthese dienen. Die Boc-Gruppe ist eine Standard-Schutzgruppe, die unter milden sauren Bedingungen entfernt werden kann, ohne andere empfindliche funktionelle Gruppen zu beeinträchtigen .
Umweltwissenschaften
Als stabile organische Verbindung könnte sie auf ihre Auswirkungen auf die Umwelt untersucht werden, insbesondere auf ihre Bioabbaubarkeit. Das Verständnis, wie solche Verbindungen in der Natur abgebaut werden, kann die Entwicklung umweltfreundlicherer Materialien fördern .
Biochemie
Die tert-Butoxycarbonylgruppe der Verbindung ist in der Biochemie relevant, insbesondere bei der Untersuchung enzymkatalysierter Reaktionen, bei denen sie als Nachahmung natürlicher Substrate oder als Blockiergruppe während Enzymassays fungieren kann .
Analytische Chemie
In der analytischen Chemie könnte diese Verbindung aufgrund ihrer einzigartigen chemischen Signatur als Standard oder Referenzmaterial in der chromatographischen Analyse verwendet werden. Sie kann bei der Kalibrierung von Instrumenten oder bei der Entwicklung neuer Analysemethoden helfen.
Jede dieser Anwendungen nutzt die einzigartige chemische Struktur der Verbindung und zeigt ihre Vielseitigkeit in der wissenschaftlichen Forschung. Die Rolle der tert-Butoxycarbonylgruppe bei Schutz- und Entschützungreaktionen ist besonders bemerkenswert, da sie eine grundlegende Technik in der organischen Synthese und Peptidchemie ist . Der Biphenyl-Kern mit seiner planaren und starren Struktur ist ebenfalls ein wertvolles Merkmal, das auf vielfältige Weise genutzt werden kann, von Pharmazeutika bis hin zur Materialwissenschaft.
Eigenschaften
IUPAC Name |
(2S)-3-[4-(4-methoxyphenyl)phenyl]-2-[(2-methylpropan-2-yl)oxycarbonylamino]propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H25NO5/c1-21(2,3)27-20(25)22-18(19(23)24)13-14-5-7-15(8-6-14)16-9-11-17(26-4)12-10-16/h5-12,18H,13H2,1-4H3,(H,22,25)(H,23,24)/t18-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UFXKUFMXZFUCLN-SFHVURJKSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H](CC1=CC=C(C=C1)C2=CC=C(C=C2)OC)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H25NO5 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20703844 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
371.4 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
809231-57-0 | |
| Record name | (2S)-2-[(tert-Butoxycarbonyl)amino]-3-(4'-methoxy[1,1'-biphenyl]-4-yl)propanoic acid (non-preferred name) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20703844 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


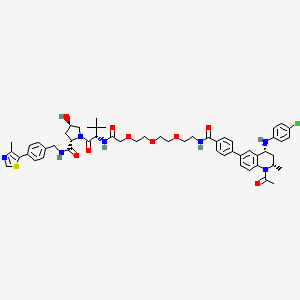

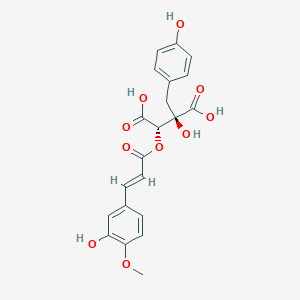

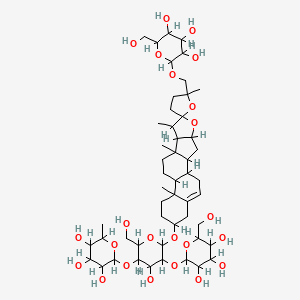
![3-[(4-bromo-2,6-difluorophenyl)methoxy]-5-(4-pyrrolidin-1-ylbutylcarbamoylamino)-1,2-thiazole-4-carboxamide;hydrochloride](/img/structure/B1649335.png)



